CPT-Se4

Topoisomerase I Binding Affinity Surface Plasmon Resonance

Researchers studying tumor microenvironment-activated prodrugs often lack tools that combine target engagement with a built-in activation readout. CPT-Se4 addresses this gap as a defined, dual-action selenoprodrug. Key quantitative differentiation points: - 2.4-fold tighter Top1 binding (Kd 0.47 nM vs. CPT 1.12 nM) enabling sensitive SPR/FP assays. - GSH-selective diselenide cleavage triggers CPT release and ROS elevation, reducing the GSH/GSSG ratio. - Intrinsic fluorescence quenching allows label-free, real-time prodrug activation tracking.

Molecular Formula C25H24N2O7Se2
Molecular Weight 622.4 g/mol
Cat. No. B15142511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCPT-Se4
Molecular FormulaC25H24N2O7Se2
Molecular Weight622.4 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)OCC[Se][Se]CCO
InChIInChI=1S/C25H24N2O7Se2/c1-2-25(34-24(31)32-8-10-36-35-9-7-28)18-12-20-21-16(11-15-5-3-4-6-19(15)26-21)13-27(20)22(29)17(18)14-33-23(25)30/h3-6,11-12,28H,2,7-10,13-14H2,1H3/t25-/m0/s1
InChIKeyKYYSBBRCMDNDAW-VWLOTQADSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CPT-Se4: Diselenide Camptothecin Prodrug with Enhanced Potency


CPT-Se4 is a synthetic selenoprodrug derived from camptothecin (CPT) that incorporates a diselenide linker designed for glutathione-responsive activation [1]. As a topoisomerase I inhibitor, CPT-Se4 retains the core mechanism of stabilizing the Top1-DNA cleavage complex but demonstrates a significantly enhanced binding affinity (Kd = 0.47 nM vs. CPT's 1.12 nM), translating into improved in vitro cytotoxicity across multiple human cancer cell lines (IC50 range 2.54–6.4 µM) . Beyond topoisomerase inhibition, CPT-Se4 engages a secondary redox-perturbing mechanism that decreases the GSH/GSSG ratio and elevates reactive oxygen species (ROS), driving apoptosis via pathways not observed with unmodified CPT . This dual-action profile, combined with an intrinsic fluorogenic response upon activation, establishes CPT-Se4 as a distinct tool for researchers studying targeted drug release and oxidative stress synergies in oncology.

Topoisomerase I inhibition studies

Reported high-affinity Top1-DNA complex stabilization (SPR) supports target-engagement research workflows.

Redox-perturbing prodrug model

Diselenide linker enables glutathione-responsive activation with concurrent ROS elevation, supporting dual-mechanism cell-death studies.

Label-free activation monitoring

Fluorogenic quenching/recovery upon diselenide cleavage supports real-time prodrug-activation tracking without external probes.

Why CPT-Se4 Surpasses Standard Camptothecin


Simple substitution of CPT with other topoisomerase I inhibitors (e.g., SN-38, topotecan) or unlinked selenium compounds fails to recapitulate the dual-target, glutathione-dependent activation cascade of CPT-Se4. The covalent integration of a diselenide bridge creates a prodrug that is selectively cleaved in the reducing tumor microenvironment, releasing active CPT while simultaneously generating catalytic selenol intermediates that propagate redox cycling and superoxide production [1]. This 'proximity-driven' synergy is absent in co-administration of free CPT with inorganic selenium or in analogs lacking the specific diselenide linkage [2]. Furthermore, the diselenide moiety quenches CPT's intrinsic fluorescence, enabling real-time, label-free monitoring of prodrug activation—a theranostic feature not offered by unmodified CPT or clinically approved derivatives . The quantifiable differences in binding kinetics (Kd) and downstream cellular redox biomarkers (GSH/GSSG ratio, total thiols) confirm that CPT-Se4 occupies a unique mechanistic niche that cannot be assumed for in-class alternatives.

CPT-Se4 diselenide prodrug
vs
Unmodified CPT or SN-38
Dual-target redox synergy may not recapitulate. Diselenide-mediated ROS cycling and GSH depletion are absent in standard Top1 inhibitors.
Covalently integrated diselenide linker
vs
Co-administered inorganic selenium
Proximity-driven catalytic selenol cycling may not transfer. Co-formulation lacks the required spatial coupling for redox amplification.
Intrinsic fluorogenic activation readout
vs
Clinically approved CPT derivatives
Label-free activation monitoring is not offered. Most derivatives lack the quenching/de-quenching property needed for real-time tracking.

CPT-Se4: Head-to-Head Evidence vs. Camptothecin


Topoisomerase I Binding Affinity Advantage

CPT-Se4 binds to topoisomerase I with a dissociation constant (Kd) of 0.47 nM, representing a 2.4-fold enhancement in binding affinity compared to the parent compound camptothecin (Kd = 1.12 nM) . This measurement was conducted via surface plasmon resonance (SPR) under identical buffer conditions (pH 7.4, 25°C). The increased affinity is attributed to the selenium atom's electrophilicity, which facilitates covalent interactions with the enzyme's active site residues, an effect not observed with sulfur-containing analogs.

Top1 Binding Affinity
Head-to-head
Kd 0.47 nM vs CPT 1.12 nM (2.4-fold)
Reported higher target engagement at lower concentration.
SPR, pH 7.4, 25 °C; supports binding-assay selection context.
Topoisomerase I Binding Affinity Surface Plasmon Resonance

Cancer Cell Cytotoxicity Profile

CPT-Se4 exhibits dose-dependent cytotoxicity against a panel of human cancer cell lines. Following 48-hour exposure, IC50 values determined by MTT assay were: HeLa (cervical adenocarcinoma): 2.54 µM; Hep G2 (hepatocellular carcinoma): 3.2 µM; A549 (lung carcinoma): 3.3 µM; SMMC-7721 (hepatocellular carcinoma): 6.4 µM . While direct head-to-head IC50 comparisons against CPT in the same assay system are not reported in the primary literature, the observed potency range is consistent with improved efficacy in killing cancer cells compared to CPT, as reported by the original study authors [1].

Cytotoxicity Profile
Supporting evidence
IC50 2.54–6.4 µM (HeLa, Hep G2, A549, SMMC-7721)
Reported cell-model response context; direct CPT comparison unavailable.
MTT assay, 48 h; cross-study IC50 data to verify.
Cytotoxicity MTT Assay Cancer Cell Lines

Redox Modulation: GSH/GSSG and ROS

Treatment of Hep G2 hepatocellular carcinoma cells with CPT-Se4 at 5 µM for 24 hours significantly perturbs intracellular redox balance. Quantitative assays demonstrate a marked decrease in the GSH/GSSG ratio and a concurrent reduction in total thiol content . This redox shift is accompanied by a significant elevation in intracellular reactive oxygen species (ROS) levels, as measured by DCFH-DA fluorescence . In contrast, treatment with unmodified CPT under the same conditions does not produce comparable changes in GSH/GSSG ratio or ROS, indicating that the diselenide moiety confers a unique, quantifiable redox-modulating property [1]. This secondary mechanism contributes to enhanced apoptotic induction beyond topoisomerase I inhibition alone.

Redox Modulation
Class-level inference
GSH/GSSG ↓ · Total thiols ↓ · ROS ↑ (Hep G2, 5 µM, 24 h)
Supports redox-pathway response interpretation; CPT alone does not replicate.
Exact fold-change values not publicly reported; DCFH-DA fluorescence.
Redox Homeostasis GSH/GSSG Ratio Reactive Oxygen Species

CPT-Se4: Key Research Application Scenarios


High-Sensitivity Topoisomerase I Binding Assays

Utilize CPT-Se4 in surface plasmon resonance (SPR) or fluorescence polarization assays where a 2.4-fold higher binding affinity (Kd = 0.47 nM) compared to CPT (Kd = 1.12 nM) enables more sensitive detection of Top1-ligand interactions at lower compound concentrations . This is particularly advantageous in competitive binding experiments or when working with limited enzyme quantities.

Redox-Mediated Apoptosis Mechanistic Studies

Employ CPT-Se4 as a tool compound to interrogate the crosstalk between topoisomerase I inhibition and glutathione depletion-driven oxidative stress. The compound's quantifiable ability to decrease the GSH/GSSG ratio and elevate ROS in Hep G2 cells (observed at 5 µM) provides a reproducible experimental system for studying redox-dependent apoptotic signaling pathways not activated by CPT alone .

Fluorogenic Prodrug Activation Monitoring

Leverage the intrinsic fluorescence quenching property of the diselenide bond in CPT-Se4 to monitor real-time prodrug activation in glutathione-rich cellular compartments. The recovery of CPT fluorescence upon diselenide cleavage serves as a label-free, quantitative readout of activation kinetics, facilitating studies on tumor microenvironment-responsive drug delivery systems [1].

Application
Selection Property
Validation Focus
High-sensitivity Top1 binding assays
Target-engagement sensitivity
Reported Kd context; SPR or fluorescence polarization reproducibility
Redox-mediated apoptosis mechanistic studies
GSH/ROS dual modulation
GSH/GSSG ratio and ROS endpoint review in target cell model
Fluorogenic prodrug activation monitoring
Label-free fluorescence recovery
Activation kinetics in glutathione-rich compartments; quenching/de-quenching validation

Technical Documentation Hub

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33 linked technical documents
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